

Introduction: The Strategic Importance of the Thiazolo[5,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chlorothiazolo[5,4-b]pyridine

Cat. No.: B1314447

[Get Quote](#)

The thiazolo[5,4-b]pyridine nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry.^[1] Its structural resemblance to purine bioisosteres has positioned it as a critical building block in the development of targeted therapeutics.^[2] This bicyclic system is prevalent in molecules designed to modulate the activity of various enzymes and receptors, demonstrating a broad spectrum of pharmacological potential.^[3] Among its derivatives, **2-Chlorothiazolo[5,4-b]pyridine** (CAS No. 91524-96-8) emerges as a particularly valuable intermediate. The chloro-substituent at the 2-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for the facile introduction of diverse functional groups. This guide provides a comprehensive overview of its commercial availability, chemical reactivity, and proven applications, offering a technical resource for researchers and drug development professionals.

Core Compound Properties:

- IUPAC Name: 2-chloro-[4][5]thiazolo[5,4-b]pyridine[6]
- CAS Number: 91524-96-8[4][6][7][8][9]
- Molecular Formula: C₆H₃ClN₂S[4][6]
- Molecular Weight: 170.62 g/mol [6]

Part 1: Commercial Sourcing and Supplier Overview

2-Chlorothiazolo[5,4-b]pyridine is readily available from a range of chemical suppliers, catering to both research and commercial scale quantities. The compound is typically offered at purities of 97% or higher. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead time, and the availability of comprehensive analytical data (e.g., NMR, LC-MS).

Table 1: Commercial Suppliers of **2-Chlorothiazolo[5,4-b]pyridine**

Supplier	CAS Number	Purity/Specification	Available Quantities
American Elements	91524-96-8	High and ultra-high purity forms available	Research and bulk quantities
BLDpharm	91524-96-8	>95%	Gram to multi-kilogram scale
Reagentia	91524-96-8	Not specified	100 mg, 250 mg, 1 g, 5 g
Ivy Fine Chemicals	91524-96-8	Not specified	Not specified
AK Scientific	1190927-27-5 ¹	Not specified	Research and development quantities

¹Note: AK Scientific lists a related methylated derivative, 2-Chloro-5-methylthiazolo[5,4-b]pyridine.

Part 2: Synthesis and Chemical Reactivity

The synthetic utility of **2-Chlorothiazolo[5,4-b]pyridine** is primarily centered on the reactivity of the C2-chloro group. This position is activated towards nucleophilic substitution and is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern organic synthesis.

A common synthetic route to the core thiazolo[5,4-b]pyridine scaffold involves the cyclization of a substituted 3-amino-2-chloropyridine with a thiocyanate source.^{[5][10]} Subsequent functionalization allows for the introduction of various substituents.

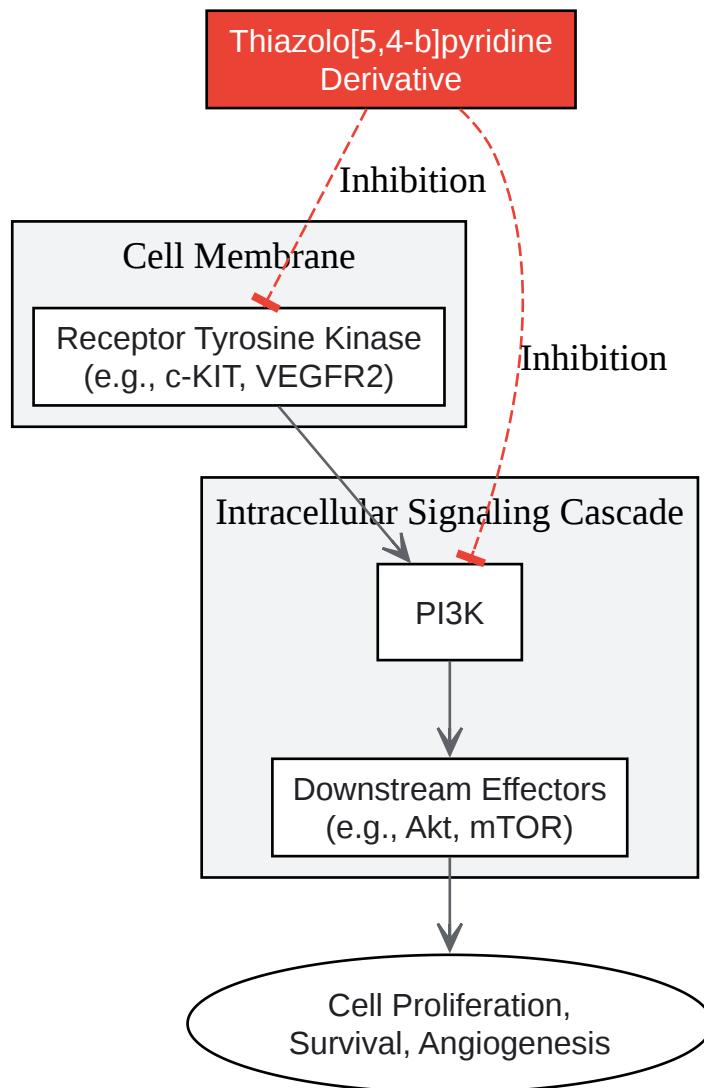

The key value of **2-Chlorothiazolo[5,4-b]pyridine** lies in its ability to serve as an electrophilic partner in reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[11][12][13] These reactions enable the construction of complex molecules from this relatively simple starting material.

Figure 1: Key cross-coupling reactions of **2-Chlorothiazolo[5,4-b]pyridine**.

Part 3: Applications in Drug Discovery

The thiazolo[5,4-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors.[1][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of **2-Chlorothiazolo[5,4-b]pyridine** have been synthesized and evaluated as potent inhibitors of several important kinases.

- **c-KIT Inhibitors:** Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase.[5] Mutations leading to the constitutive activation of c-KIT are a primary driver of gastrointestinal stromal tumors (GIST). Novel derivatives have shown the ability to overcome resistance to existing therapies like imatinib.[5]
- **Phosphoinositide 3-Kinase (PI3K) Inhibitors:** The PI3K signaling pathway is frequently overactive in human cancers. A series of 2,7-disubstituted thiazolo[5,4-b]pyridines have been developed as potent PI3K inhibitors, with some compounds exhibiting nanomolar efficacy.[1]
- **Other Kinase Targets:** The versatility of the scaffold has led to its exploration for inhibiting a range of other kinases, including ITK, BCR-ABL, RAF, and VEGFR2.[5]

[Click to download full resolution via product page](#)

Figure 2: Inhibition of oncogenic signaling pathways by thiazolo[5,4-b]pyridine derivatives.

Part 4: Key Experimental Protocols

The following protocols provide generalized methodologies for the two most common and powerful applications of **2-Chlorothiazolo[5,4-b]pyridine**. Researchers must optimize these conditions for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of **2-Chlorothiazolo[5,4-b]pyridine** with an arylboronic acid.[\[12\]](#)[\[14\]](#)[\[15\]](#)

Methodology:

- Reaction Setup: To an oven-dried reaction vessel, add **2-Chlorothiazolo[5,4-b]pyridine** (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equiv).
- Solvent Addition: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water) is then added via syringe.
- Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
- Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., Ethyl Acetate) and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Figure 3: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of **2-Chlorothiazolo[5,4-b]pyridine** with a primary or secondary amine.[\[11\]](#)[\[13\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Methodology:

- Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K_3PO_4 , 1.5-2.0 equiv) to a dry reaction vessel.
- Reagent Addition: Add **2-Chlorothiazolo[5,4-b]pyridine** (1.0 equiv) and the desired amine (1.1-1.3 equiv).

- Solvent Addition: Add an anhydrous, aprotic solvent (e.g., Toluene or Dioxane). The vessel is then sealed.
- Reaction Conditions: The mixture is heated, typically between 80-120 °C, with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
- Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, washing with an organic solvent. The filtrate is then concentrated.
- Purification: The residue is purified by flash column chromatography on silica gel to yield the desired 2-amino-thiazolo[5,4-b]pyridine derivative.

Figure 4: Experimental workflow for Buchwald-Hartwig amination.

Conclusion

2-Chlorothiazolo[5,4-b]pyridine is a commercially accessible and synthetically versatile building block of significant interest to the pharmaceutical and life sciences research communities. Its activated chloro-substituent provides a reliable entry point for sophisticated molecular construction via robust and well-established cross-coupling methodologies. The demonstrated success of its derivatives as potent kinase inhibitors underscores the value of the thiazolo[5,4-b]pyridine scaffold in the design of next-generation targeted therapies. This guide serves as a foundational resource for scientists looking to leverage the unique chemical properties of this compound in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. americanelements.com [americanelements.com]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-[1,3]thiazolo[5,4-b]pyridine | C6H3ClN2S | CID 13342803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chlorothiazolo[5,4-b]pyridine (1 x 250 mg) | Reagentia [reagentia.eu]
- 8. 91524-96-8|2-Chlorothiazolo[5,4-b]pyridine|BLD Pharm [bldpharm.com]
- 9. 2-chlorothiazolo[5,4-b]pyridine CAS#: 91524-96-8 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Thiazolo[5,4-b]pyridine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314447#commercial-availability-and-suppliers-of-2-chlorothiazolo-5-4-b-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com